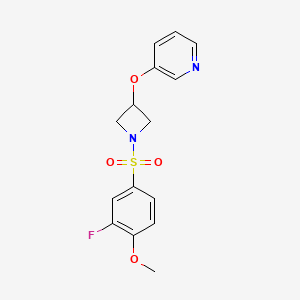

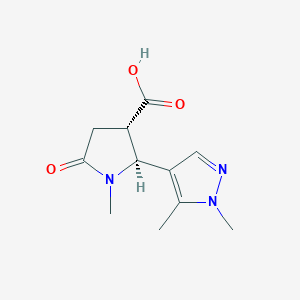

N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is a piperidine derivative, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities, and modifications to their structure can lead to significant changes in their biological effects.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core. In the case of the related compound 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the synthesis process included the substitution of the benzamide moiety with bulky groups, which resulted in increased anti-acetylcholinesterase (anti-AChE) activity. Specifically, the introduction of a benzylsulfonyl group to the benzamide nitrogen atom significantly enhanced the activity, as seen in compound 21, which demonstrated potent inhibitory effects on AChE .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was determined using X-ray crystallography. The piperidine ring was found to adopt a chair conformation, which is common for saturated six-membered rings. The geometry around the sulfur atom was described as a distorted tetrahedron, indicating the presence of steric strain or electronic effects influencing the bond angles .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on the substituents attached to the piperidine core. The synthesis of the aforementioned compounds involved condensation reactions, where a piperidine alcohol was reacted with a sulfonyl chloride in the presence of a base, such as triethylamine. This method typically leads to the formation of sulfonyl piperidine derivatives with different substituents affecting their reactivity and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystallographic analysis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provided insights into its solid-state properties, such as crystal class, space group, and cell parameters. These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological targets .

Scientific Research Applications

Synthesis and Characterization

- Synthesis and Pharmacological Evaluation : A study by Nafeesa et al. (2017) focused on the synthesis and characterization of N-substituted derivatives, including compounds similar to the one . These compounds were evaluated for their antibacterial and anti-enzymatic potential, revealing interesting properties against certain bacterial strains and enzymes (Nafeesa et al., 2017).

Antibacterial Activity

- Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing similar structures and evaluated their antibacterial activities. They found certain compounds to be effective growth inhibitors against several bacterial strains, highlighting the potential of these compounds in antibacterial applications (Iqbal et al., 2017).

Enzyme Inhibition

- Activity Against Cholinesterase : Khalid (2012) and Khalid et al. (2014) synthesized N-substituted derivatives and evaluated them for activity against acetylcholinesterase and butyrylcholinesterase enzymes. These studies highlight the potential of such compounds in therapeutic applications related to enzyme inhibition (Khalid, 2012) (Khalid et al., 2014).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : Vinaya et al. (2009) studied the antimicrobial activity of derivatives, finding significant potential against bacterial and fungal pathogens affecting tomato plants (Vinaya et al., 2009).

Potential in PET Imaging

- PET Ligand Investigation : A study by Mey et al. (2005) investigated a derivative as a potential positron emission tomography (PET) ligand for imaging central neurokinin(1) receptors. This highlights the potential application of such compounds in advanced imaging techniques (Mey et al., 2005).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

N-benzyl-2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-13-5-4-8-18(23)14-20(24)22-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNQABUTPKZESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)

![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)